3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile

CAS No.: 56505-01-2

Cat. No.: VC18442944

Molecular Formula: C13H23NO

Molecular Weight: 209.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56505-01-2 |

|---|---|

| Molecular Formula | C13H23NO |

| Molecular Weight | 209.33 g/mol |

| IUPAC Name | 3-(3,7-dimethyloct-6-enoxy)propanenitrile |

| Standard InChI | InChI=1S/C13H23NO/c1-12(2)6-4-7-13(3)8-11-15-10-5-9-14/h6,13H,4-5,7-8,10-11H2,1-3H3 |

| Standard InChI Key | BHWFTJVWLOVCFK-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC=C(C)C)CCOCCC#N |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

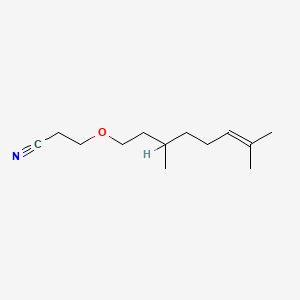

3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile is systematically named 3-(3,7-dimethyloct-6-enoxy)propanenitrile under IUPAC nomenclature. Its molecular formula, C₁₃H₂₃NO, reflects a combination of a terpene-derived alkyl chain and a nitrile group. The compound’s structural uniqueness arises from the 6-octenyl backbone modified with methyl groups at the 3- and 7-positions, an ether-linked propiononitrile moiety, and a double bond at the 6-position .

Table 1: Key Identifiers of 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols for 3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile are scarce, analogous nitrile-ether compounds are often synthesized through nucleophilic substitution reactions. A plausible route involves:

-

Alkylation of 3,7-Dimethyl-6-octenol: Reacting 3,7-dimethyl-6-octenol with acrylonitrile in the presence of a base (e.g., KOH) to form the ether linkage.

-

Cyanoethylation: Utilizing the Mitsunobu reaction or similar methods to couple the alcohol with a cyanoethyl group .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Expected Yield |

|---|---|---|

| Alkylation | 3,7-Dimethyl-6-octenol, Acrylonitrile, KOH, 60–80°C | ~60–70% |

| Purification | Column Chromatography (Silica Gel) | >95% Purity |

Challenges in Synthesis

The steric hindrance posed by the branched alkyl chain and the lability of the nitrile group under acidic or high-temperature conditions may necessitate optimized reaction parameters. Patent literature on related terpene derivatives suggests that microwave-assisted synthesis or phase-transfer catalysis could enhance efficiency .

Physicochemical Properties

Physical State and Solubility

3-((3,7-Dimethyl-6-octenyl)oxy)propiononitrile is presumed to exist as a colorless to pale yellow liquid at room temperature, based on analogs with similar molecular weights. Its solubility profile is dominated by the nonpolar alkyl chain, rendering it miscible with organic solvents like dichloromethane, ethyl acetate, and toluene. Limited solubility in water is expected due to the nitrile group’s moderate polarity .

Stability and Reactivity

The compound’s nitrile group confers susceptibility to hydrolysis under strongly acidic or basic conditions, potentially forming carboxylic acids or amides. Storage recommendations include inert atmospheres and low temperatures to prevent polymerization or oxidation of the double bond.

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR would elucidate proton environments and carbon骨架 connectivity.

-

IR Spectroscopy: Absorption bands near 2240 cm⁻¹ (C≡N stretch) and 1100 cm⁻¹ (C-O-C stretch) are anticipated .

-

Mass Spectrometry: High-resolution MS (HRMS) would confirm the molecular ion peak at m/z 209.33.

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 210–230 nm) is suitable for purity assessment. Gas chromatography (GC) may require derivatization due to low volatility .

Future Research Directions

-

Stereochemical Resolution: Determination of double-bond geometry and its impact on physicochemical properties.

-

Application Trials: Screening for fragrance, polymer, or pharmaceutical utility.

-

Toxicokinetic Studies: ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume